molecular formula C15H14N2O6S2 B13450152 (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Cat. No.: B13450152
M. Wt: 382.4 g/mol
InChI Key: WLBZMMUMCZCQKL-QMTHXVAHSA-N
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Description

(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic Acid is a complex organic compound with significant applications in various fields of science This compound is characterized by its unique bicyclic structure, which includes a thiophene ring and an azabicyclo[420]oct-2-ene core

Preparation Methods

The synthesis of (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the azabicyclo[4.2.0]oct-2-ene core through a series of cyclization reactions. The thiophene ring is then introduced via a coupling reaction, followed by the addition of the acetoxymethyl and carboxamido groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl group, where nucleophiles such as amines or thiols replace the acetoxy group.

    Hydrolysis: The ester and amide groups can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acids and amines.

Scientific Research Applications

(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, and it is being investigated for its antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in these interactions are often related to the compound’s functional groups and overall structure, which determine its binding affinity and specificity.

Comparison with Similar Compounds

(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid can be compared to other similar compounds, such as:

    Penicillins: These antibiotics share a similar bicyclic structure but differ in their functional groups and spectrum of activity.

    Cephalosporins: Another class of antibiotics with a similar core structure but distinct chemical modifications that confer different pharmacological properties.

    Carbapenems: These compounds also have a bicyclic core and are known for their broad-spectrum antibacterial activity.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which distinguish it from other related compounds.

Properties

Molecular Formula

C15H14N2O6S2

Molecular Weight

382.4 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-(thiophene-2-carbonylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H14N2O6S2/c1-7(18)23-5-8-6-25-14-10(13(20)17(14)11(8)15(21)22)16-12(19)9-3-2-4-24-9/h2-4,10,14H,5-6H2,1H3,(H,16,19)(H,21,22)/t10-,14-/m1/s1

InChI Key

WLBZMMUMCZCQKL-QMTHXVAHSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=CC=CS3)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=CS3)SC1)C(=O)O

Origin of Product

United States

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